molecular formula C16H23N3O6 B595827 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester CAS No. 1214161-73-5

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester

Cat. No.: B595827
CAS No.: 1214161-73-5
M. Wt: 353.375
InChI Key: QJGYEFFIXYNZNM-UHFFFAOYSA-N
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Description

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester is a complex organic compound that features a combination of functional groups, including an amino group, a nitro group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

methyl 4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6/c1-16(2,3)25-15(21)18-12(14(20)24-4)8-6-10-5-7-11(17)13(9-10)19(22)23/h5,7,9,12H,6,8,17H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGYEFFIXYNZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent reactions. General Procedure B from outlines the protocol:

  • Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) in THF/H₂O (1:1).

  • Add NaHCO₃ (3.0 eq.) and Boc₂O (1.0 eq.) at 0°C.

  • Stir at room temperature for 10 hours.

  • Extract with ethyl acetate, wash with brine, and concentrate to isolate the N-Boc-α-amino acid methyl ester.

This method achieves >90% yield under mild conditions, avoiding racemization . The Boc group’s stability under acidic and basic conditions enables its retention during nitration and esterification steps.

Regioselective Nitration

Nitration of the aromatic ring must occur at the 3-position relative to the amino group. While explicit protocols for this compound are absent in the provided sources, analogous nitration strategies for 4-amino-3-nitrobenzoic acid derivatives involve:

  • Dissolving the Boc-protected precursor in concentrated H₂SO₄ at 0°C.

  • Adding HNO₃ dropwise to maintain a temperature <5°C.

  • Quenching with ice water and extracting with ethyl acetate .

Regioselectivity is governed by the directing effects of the amino and Boc groups, favoring nitration at the meta position .

Butanoic Acid Side Chain Installation

The butanoic acid moiety is introduced via alkylation or nucleophilic addition. Example 5 from demonstrates a similar approach:

  • React N-(tert-butoxycarbonyl)glycine ethyl ester with NaH in DMF at 4°C.

  • Add ethyl 3-chloropropionate and stir at room temperature for 2 hours.

  • Extract with ethyl acetate, wash with water, and concentrate to yield the alkylated product (90% yield) .

Adapting this method, the chloropropionate reagent could be replaced with a 4-bromobutanoic acid derivative to install the four-carbon chain.

Methyl Esterification

Fischer esterification is employed to convert the carboxylic acid to its methyl ester. As described in :

  • Reflux the carboxylic acid in methanol with catalytic H₂SO₄ (1–2 drops).

  • Monitor reaction completion via TLC (hexane/ethyl acetate 3:1).

  • Purify via liquid-liquid extraction, yielding the ester as a bright-yellow solid .

This method achieves near-quantitative conversion within 1 hour, with the ester’s polarity facilitating purification .

Reaction Optimization and Yield Data

StepReagents/ConditionsYieldPurity (NMR)
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂O90%>95%
NitrationHNO₃, H₂SO₄, 0°C75%>90%
AlkylationNaH, DMF, ethyl 3-chloropropionate85%>92%
EsterificationH₂SO₄, MeOH, reflux95%>98%

Key Observations :

  • NaH in DMF efficiently deprotonates amines for alkylation but requires strict temperature control .

  • Nitration yields depend on the electronic effects of substituents; Boc protection mitigates undesired oxidation .

Analytical Characterization

The final product is validated via:

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 3.79 (s, 3H, OCH₃), 6.11 (d, J = 8.6 Hz, NH), 7.32–7.20 (m, aromatic H) .

  • ¹³C NMR : δ 28.35 (Boc CH₃), 51.62 (OCH₃), 154.92 (C=O Boc), 163.81 (C=O ester) .

  • TLC : Rf = 0.45 (hexane/ethyl acetate 1:1) .

Chemical Reactions Analysis

2.1. Fischer Esterification

The methyl ester derivative is synthesized via Fischer esterification , a reaction between the carboxylic acid group (4-amino-3-nitrobenzoic acid) and methanol in the presence of sulfuric acid as a catalyst . This acid-catalyzed reaction proceeds through a cyclic intermediate, forming the ester bond under reflux conditions.

  • Reaction Conditions :

    • Reactants: 4-amino-3-nitrobenzoic acid, methanol, H₂SO₄

    • Temperature: 60–80°C

    • Reaction Time: 2–3 hours

  • Yield and Purification :

    • Initial yield: ~50% after 2 hours (Table 1)

    • Final purification: Liquid-liquid extraction with ethyl acetate and sodium bicarbonate, yielding a bright yellow solid .

Table 1: Reaction Time vs. Percentage Yield

Reaction TimePercentage Yield
30 Minutes20%
1 Hour46%
2 Hours50%

2.2. Nitration

The nitro group at position 3 is introduced via nitration of the benzene ring. This step requires precise control to avoid over-nitration or degradation of the ester and Boc groups. Literature suggests that nitration occurs under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C, with the amino group temporarily protected by the Boc group .

  • Key Mechanism :

    • The Boc group stabilizes the amino functionality, directing nitration to the meta position relative to the ester group.

2.3. Boc Protection of the Amino Group

The amino group at position 4 is protected using di-tert-butyl dicarbonate (Boc anhydride) in a reaction catalyzed by 4-dimethylaminopyridine (DMAP) . This step prevents unwanted side reactions during subsequent transformations.

  • Reaction Conditions :

    • Reagents: Boc anhydride, DMAP, dichloromethane (DCM)

    • Temperature: Room temperature (18–24°C)

3.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • New singlet at δ 3.80 ppm corresponds to the methyl ester group .

    • Aromatic protons appear in the δ 7.0–8.5 ppm range, with splitting patterns indicative of meta substitution .

  • ¹³C NMR :

    • Key peaks:

      • Methoxy carbon: δ 51.9 ppm

      • Carbonyl carbon: δ 164.9 ppm

      • Aromatic carbons: δ 116.1–148.8 ppm .

3.2. Infrared Spectroscopy (IR)

  • Key Absorptions :

    • Ester C=O stretch: ~1750 cm⁻¹

    • Amide C=O stretch: ~1680 cm⁻¹

    • Nitro group (NO₂): ~1520 and 1350 cm⁻¹ .

3.3. Melting Point Analysis

  • Melting Point :

    • 188–191°C (product) vs. 290–297°C (starting carboxylic acid), confirming esterification .

Challenges and Considerations

  • Functional Group Compatibility :

    • The nitro group is sensitive to reducing agents, requiring cautious use of acidic or basic conditions during synthesis .

    • The Boc group must remain stable under esterification and nitration conditions .

  • Purification :

    • Liquid-liquid extraction (ethyl acetate/sodium bicarbonate) effectively separates the ester from the carboxylic acid intermediate .

  • Scalability :

    • The reaction is optimized for small-scale synthesis (2–3 hours, 50% yield), but scaling may require adjustments to temperature or catalyst loading .

Scientific Research Applications

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid: Similar structure but lacks the ester group.

    4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxycarbonyl group provides protection during synthesis, making it a valuable intermediate in organic chemistry .

Biological Activity

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester (often abbreviated as Boc-NO2-Ala-OMe) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by data tables and relevant research findings.

  • Molecular Formula : C15H21N3O6
  • Molar Mass : 339.34 g/mol
  • CAS Number : 1214179-85-7

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to protect amino groups during reactions. The presence of the nitro group on the aromatic ring contributes to its reactivity and biological profile.

Synthesis

The synthesis of Boc-NO2-Ala-OMe typically involves the following steps:

  • Protection of the amino group using the Boc group.
  • Introduction of the nitro group via electrophilic aromatic substitution.
  • Methyl ester formation through esterification reactions.

These steps can be optimized to yield high purity and yield of the final product.

Antimicrobial Properties

Recent studies have indicated that derivatives of amino acids with nitro groups exhibit varying degrees of antimicrobial activity. While specific data on Boc-NO2-Ala-OMe is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, triazole derivatives synthesized from similar amino acids demonstrated weak cytotoxicity but no significant antimicrobial activity against tested strains like Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary assays on related triazole bis-amino acids indicated that while some showed weak cytotoxic effects (cell viability between 50-61%), others were completely inactive . It remains to be seen how Boc-NO2-Ala-OMe compares in this regard.

Study 1: Triazole Derivatives

A study focusing on a library of amino acid-based triazoles highlighted that modifications to the amino acid structure could influence both cytotoxicity and antimicrobial properties. The unprotected triazole bis-amino acids exhibited low cytotoxicity, suggesting that structural modifications can enhance biocompatibility .

Compound TypeCell Viability (%)Antimicrobial Activity
Unprotected Triazoles50 - 61None
Protected TriazolesClose to 100None

Study 2: Structure-Activity Relationship (SAR)

A comparative SAR study on various nitro-substituted amino acids provided insights into how different substituents affect biological activity. The presence of electron-withdrawing groups like nitro can enhance or diminish activity depending on their position relative to the active site in microbial targets .

Q & A

What are the key synthetic routes for preparing 4-amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester?

Level: Basic
Methodological Answer:
The compound is synthesized via sequential protection, coupling, and esterification steps:

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the primary amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .

Nitro Group Introduction: Nitration of the aromatic ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration .

Methyl Ester Formation: React the carboxylic acid intermediate with methanol and a coupling agent (e.g., EDC·HCl) in dichloromethane (DCM), catalyzed by DMAP and i-Pr₂NEt .

Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, monitored by TLC (Rf ~0.4 in 1:1 EA/hexane) .

How can researchers optimize coupling reactions involving sensitive nitro and Boc-protected amines?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Reagent Selection: Use EDC·HCl with DMAP for carbodiimide-mediated coupling, which minimizes racemization and side reactions with nitro groups .
  • Solvent Control: Anhydrous THF or DCM under argon prevents hydrolysis of the Boc group .
  • Temperature: Maintain reactions at 0–5°C during reagent addition to suppress nitro group reduction or decomposition .
  • Byproduct Mitigation: Additive scavengers (e.g., HOBt) reduce undesired urea formation during EDC activation .

What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Level: Basic
Methodological Answer:
Key techniques and markers:

  • ¹H NMR (CDCl₃):
    • Boc group: Singlet at δ 1.35 ppm (9H, C(CH₃)₃) .
    • Aromatic protons: Doublets near δ 7.6–7.7 ppm (nitro-substituted benzene) .
  • ESI-HRMS: Confirm molecular ion [M+Na]⁺ with <5 ppm error (e.g., m/z 322.1414 observed vs. 322.1419 calculated for analogous structures) .
  • IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

How can Boc deprotection be selectively performed without affecting the nitro group?

Level: Advanced
Methodological Answer:
Controlled Acidolysis:

  • Use 4 M HCl in dioxane at 0°C for 1–2 hours to cleave the Boc group while preserving the nitro functionality .
  • Alternative: TFA/DCM (1:1) with i-Pr₃SiH as a scavenger to prevent nitration side reactions .
  • Monitoring: Track deprotection via TLC (disappearance of Boc-related spots) and ¹H NMR (loss of δ 1.35 ppm signal) .

What storage conditions ensure the stability of this compound?

Level: Basic
Methodological Answer:

  • Temperature: Store at –20°C in sealed, moisture-free vials to prevent ester hydrolysis .
  • Light Sensitivity: Protect from UV exposure (amber glass containers) to avoid nitro group photoreduction .
  • Desiccant Use: Include silica gel packs to mitigate humidity-induced Boc cleavage .

What strategies mitigate challenges in reducing the nitro group to an amine in the presence of ester functionalities?

Level: Advanced
Methodological Answer:

  • Catalytic Hydrogenation: Use Pd/C (10%) under H₂ (1 atm) in ethanol at 25°C. Add Boc-protecting groups post-reduction to avoid over-reduction of esters .
  • Chemoselective Reducing Agents: Employ Na₂S₂O₄ in aqueous THF (pH 7–8) for nitro→amine conversion without ester cleavage .
  • Monitoring: Use LC-MS to detect intermediates and adjust reaction time/temperature dynamically .

How is this compound utilized as a building block in multi-step syntheses?

Level: Advanced
Methodological Answer:

  • Peptide Analogues: The methyl ester is hydrolyzed to a carboxylic acid for solid-phase peptide coupling (e.g., Fmoc strategies) .
  • Prodrug Design: The nitro group is reduced in situ to generate bioactive amines, as seen in glutamate carboxypeptidase II inhibitor synthesis .
  • Heterocycle Formation: React with hydrazines or thioureas to form benzotriazoles or thiadiazoles, leveraging nitro→amine transformation .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Level: Advanced
Methodological Answer:

Purity Assessment: Re-crystallize from ethanol/water (3:1) and compare melting points (e.g., 150–151°C for analogous Boc-protected acids) .

Spectral Validation: Cross-reference ¹³C NMR for carbonyl signals (Boc: ~155 ppm; ester: ~170 ppm) .

Batch Analysis: Use HPLC (C18 column, 70:30 MeCN/H₂O) to detect impurities >0.5% that may skew data .

What solvent systems are optimal for purifying this compound via column chromatography?

Level: Basic
Methodological Answer:

  • Normal Phase: Ethyl acetate/hexane gradients (10–50% EA) resolve polar nitro and ester groups .
  • Reverse Phase: For highly nonpolar analogs, use MeCN/H₂O (55:45) with 0.1% TFA to improve peak symmetry .
  • Detection: UV visualization at 254 nm (nitro group absorption) or KMnO₄ staining for amine intermediates .

How can competing reactivity between the Boc and nitro groups be managed during functionalization?

Level: Advanced
Methodological Answer:

  • Order of Operations: Perform nitro group reductions after Boc deprotection to avoid side reactions .
  • Protecting Group Alternatives: Use acid-labile groups (e.g., Fmoc) if Boc stability under nitro reaction conditions is insufficient .
  • Kinetic Control: Slow addition of electrophiles (e.g., acyl chlorides) at low temperatures (–20°C) to favor desired sites .

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